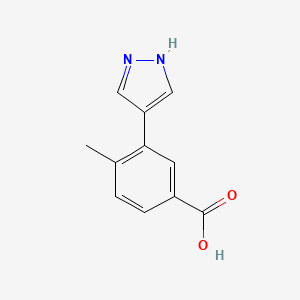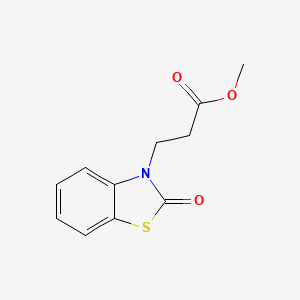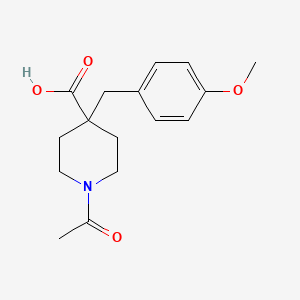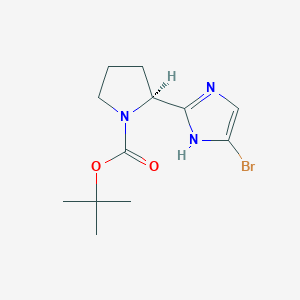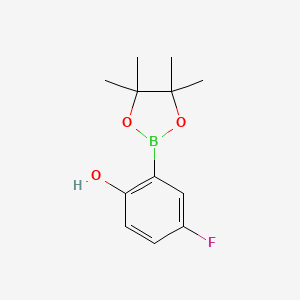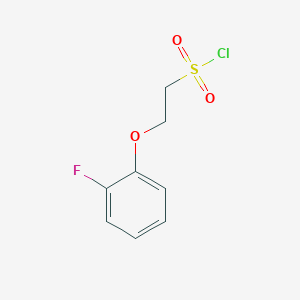![molecular formula C14H17N3O3 B1396386 tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate CAS No. 1053656-50-0](/img/structure/B1396386.png)
tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate
Overview
Description
Tert-butyl carbamate is described as white to slightly yellow needles . It has been used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
In a dry reaction flask, Boc anhydride (0.8mmol) and ethanol (3.5mL) are added, and then the reaction mixture is cooled in an ice bath . A 70% aqueous ammonia solution (0.6 mL) is slowly added to the reaction system . The mixture is then stirred at about 0°C for 1 hour, after which the reaction mixture is transferred to room temperature and stirred for 18 hours .
Chemical Reactions Analysis
Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .
Physical And Chemical Properties Analysis
It has a melting point of 107.0 111.0 °C and is soluble in methanol .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Bioactive Analogs : Novel bioactive 1,2,4-oxadiazole natural product analogs, including compounds with tert-butyl-1,2,4-oxadiazol-5-yl moieties, were synthesized and characterized. These compounds were tested for antitumor activity, showing potential in cancer research (Maftei et al., 2013).
Luminescence in Oxadiazole Derivatives : The luminescence properties of tert-butyl-1,2,4-oxadiazol-5-yl derivatives were investigated, revealing their potential in the development of organic light-emitting diodes (OLEDs) and other photophysical applications (Cooper et al., 2022).
Chemical Reactions and Properties
Solid State Synthesis : Solid state synthesis of tert-butyl-1,2,4-oxadiazol-5-yl derivatives demonstrated unique fluorescence properties, suggesting applications in optical materials and sensors (Wei, 2007).
Tert-Butyl Nitrite Mediated Synthesis : A study presented the tert-butyl nitrite (TBN) mediated synthesis of 1,2,4-oxadiazol-5(4H)-ones from terminal aryl alkenes, highlighting the method's efficiency and its potential in synthetic organic chemistry (Sau et al., 2019).
Deprotection Techniques
Deprotection of tert-Butyl Carbamates : Research demonstrated the use of aqueous phosphoric acid as an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, a method that could be important for pharmaceutical synthesis and other chemical processes (Li et al., 2006).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)19-13(18)15-9-11-16-12(17-20-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIVMTRTQWCQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



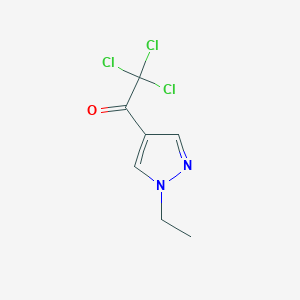
![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B1396304.png)
![2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1396305.png)
![1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1396306.png)
![2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide](/img/structure/B1396308.png)
![[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1396309.png)
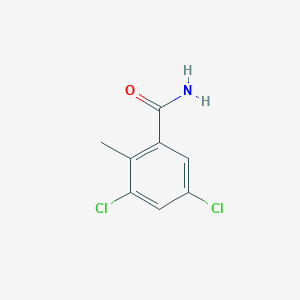
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)
